molecular formula C11H18Cl2N2O B1441090 Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride CAS No. 1158525-58-6

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride

Cat. No.: B1441090
CAS No.: 1158525-58-6
M. Wt: 265.18 g/mol
InChI Key: BYNWUFFYDRBMHO-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropyran ring, and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and tetrahydropyran intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and reductive amination. The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
  • Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine
  • Pyridin-3-ylmethyl-(tetrahydro-furan-4-YL)-amine

Uniqueness

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a tetrahydropyran ring, along with the amine group, makes it a versatile compound with a wide range of applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11;;/h1-2,5,8,11,13H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNWUFFYDRBMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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